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Abstract
DSM265 is a novel, long-acting antimalarial agent that emerged from a targeted drug discovery

program aimed at a critical enzyme in the pyrimidine biosynthesis pathway of Plasmodium

falciparum, dihydroorotate dehydrogenase (DHODH). This technical guide provides an in-depth

overview of the discovery and development history of DSM265, from initial target identification

and lead optimization to preclinical evaluation and clinical trials. It details the compound's

mechanism of action, structure-activity relationships, in vitro and in vivo efficacy,

pharmacokinetic profile, and safety data. Key experimental methodologies are described, and

quantitative data are presented in a structured format to facilitate analysis. This document

serves as a comprehensive resource for researchers, scientists, and drug development

professionals interested in the advancement of this promising antimalarial candidate.

Introduction: The Rationale for a New Antimalarial
The persistent global burden of malaria and the emergence of drug-resistant Plasmodium

parasites necessitate the development of new antimalarial agents with novel mechanisms of

action.[1] The pyrimidine biosynthesis pathway is essential for the parasite's synthesis of DNA

and RNA, making it an attractive target for therapeutic intervention.[2] Unlike their human

hosts, who can salvage pyrimidines from their environment, Plasmodium parasites are primarily

dependent on the de novo synthesis of these essential building blocks. This metabolic

vulnerability provides a therapeutic window for selective inhibition.[3]
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A key enzyme in this pathway is dihydroorotate dehydrogenase (DHODH), which catalyzes the

oxidation of dihydroorotate to orotate.[2] The significant structural differences between the

Plasmodium and human DHODH enzymes allow for the design of highly selective inhibitors.[4]

This targeted approach led to the discovery of the triazolopyrimidine-based compound,

DSM265, the first DHODH inhibitor to advance to clinical trials for the treatment of malaria.[2][4]

Discovery and Lead Optimization
The discovery of DSM265 was the result of a target-based screening and subsequent

structure-guided lead optimization program.[2][5] An initial high-throughput screen identified a

triazolopyrimidine series of compounds with inhibitory activity against P. falciparum DHODH

(PfDHODH).[2] X-ray crystallography of the PfDHODH enzyme was instrumental in informing

the medicinal chemistry efforts to optimize the potency and pharmacokinetic properties of this

series.[2] This structure-activity relationship (SAR) study led to the identification of DSM265 as

a clinical candidate with potent and selective inhibition of PfDHODH.[2]

Mechanism of Action
DSM265 exerts its antimalarial effect by selectively inhibiting the enzymatic activity of

Plasmodium DHODH.[2] This inhibition blocks the de novo pyrimidine biosynthesis pathway,

thereby depriving the parasite of the necessary precursors for DNA and RNA synthesis.[2] This

ultimately leads to the cessation of parasite growth and replication.[4] The high selectivity of

DSM265 for the parasite enzyme over the human ortholog is a key feature, contributing to its

favorable safety profile.[6]
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Figure 1: Mechanism of action of DSM265 in the pyrimidine biosynthesis pathway.

Preclinical Development
In Vitro Activity
DSM265 demonstrated potent activity against a range of P. falciparum strains, including those

resistant to currently used antimalarials such as chloroquine and pyrimethamine.[4] The

compound was equally effective against both the blood and liver stages of the parasite.[7]
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Parameter Value Assay/Strain

_Pf_DHODH IC50 8.9 nM Enzyme Inhibition Assay

P. falciparum (3D7) EC50 4.3 nM Parasite Growth Inhibition

EC50 Range (9 strains) 1 - 4 ng/mL In vitro blood-stage activity

Table 1: In Vitro Activity of DSM265[4][8]

In Vivo Efficacy
In vivo efficacy was evaluated in a humanized severe combined immunodeficient (SCID)

mouse model infected with P. falciparum. DSM265 demonstrated potent antimalarial activity in

this model.[6]

Parameter Value Animal Model

ED90 3 mg/kg/day
P. falciparum SCID mouse

model

Table 2: In Vivo Efficacy of DSM265[3]

Pharmacokinetics
Preclinical pharmacokinetic studies in various animal models predicted a long elimination half-

life in humans, suggesting the potential for single-dose treatment or weekly prophylaxis.[4]

Species Dose Cmax Tmax Half-life (t1/2)

Mouse
0.5 - 75 mg/kg

(oral)
- - 2 - 4 hours

Human

(predicted)

200 - 400 mg

(single oral)
- - >100 hours

Table 3: Preclinical and Predicted Human Pharmacokinetics of DSM265[4][8]
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Safety and Toxicology
DSM265 was well-tolerated in repeat-dose and cardiovascular safety studies in mice and dogs.

[7] It was not mutagenic and showed high selectivity for the parasite enzyme over a panel of

human enzymes and receptors.[4]

Clinical Development
Phase 1 Clinical Trials
The first-in-human Phase 1a/1b studies were conducted to evaluate the safety, tolerability, and

pharmacokinetics of DSM265 in healthy volunteers. The studies also included a component to

assess the antimalarial activity in a controlled human malaria infection (CHMI) model.[9]

Phase 1a (Single Ascending Dose):

Design: Double-blind, randomized, placebo-controlled.[9]

Doses: 25 mg to 1200 mg.[9]

Results: DSM265 was generally well-tolerated, with headache being the most common drug-

related adverse event. The pharmacokinetic profile confirmed a long elimination half-life.[9]

Phase 1b (Induced Blood-Stage Malaria):

Design: Open-label, randomized, active-comparator controlled.[9]

Treatment: 150 mg DSM265 vs. 10 mg/kg mefloquine.[9]

Results: DSM265 demonstrated antimalarial activity, although parasite clearance was slower

than with mefloquine. The estimated minimum inhibitory concentration (MIC) in blood was

1040 ng/mL, leading to a predicted single efficacious dose of 340 mg.[9]

Parameter DSM265 (150 mg) Mefloquine (10 mg/kg)

Log10 Parasite Reduction

Ratio (48h)
1.55 (95% CI 1.42–1.67) 2.34 (95% CI 2.17–2.52)

Parasite Clearance Half-life 9.4 h (8.7–10.2) 6.2 h (5.7–6.7)
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Table 4: Phase 1b Antimalarial Activity of DSM265[9]

A subsequent Phase 1 trial evaluated the prophylactic activity of a single 400 mg dose of

DSM265 in a CHMI study using sporozoite inoculation.[10]

Design: Randomized, double-blinded, placebo-controlled.[10]

Dosing: 400 mg DSM265 or placebo administered 1 or 7 days before CHMI.[10]

Results: A single 400 mg dose of DSM265 provided complete protection when given 1 day

before CHMI. Partial protection was observed when administered 7 days prior to challenge.

[10][11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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